4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
Description
The compound 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide is a bicyclic thiazole derivative featuring a carboxamide linkage between a substituted thiazole core and a cyclohepta[d]thiazole moiety. Its structural complexity arises from the isopropyl and methyl substituents on the thiazole ring and the fused seven-membered cycloheptathiazole system.
Properties
Molecular Formula |
C16H21N3OS2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3OS2/c1-9(2)13-14(21-10(3)17-13)15(20)19-16-18-11-7-5-4-6-8-12(11)22-16/h9H,4-8H2,1-3H3,(H,18,19,20) |
InChI Key |
ZBLDRPCAADJANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCCCC3)C(C)C |
Origin of Product |
United States |
Preparation Methods
- While specific synthetic routes for this compound may vary, a common approach involves cyclization reactions to form the thiazole and cycloheptathiophene rings.
- Isopropyl and methyl groups are introduced at specific positions during the synthesis.
- Industrial-scale production typically involves efficient and scalable methods.
- Precursor molecules are selectively transformed into the desired compound using optimized conditions.
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the thiazole ring can be replaced by other groups.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis under specific conditions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Hydrolysis Conditions: Acidic or basic hydrolysis.
- Oxidation may yield carboxylic acid derivatives.
- Reduction could lead to amine derivatives.
- Substitution reactions may introduce various substituents.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit any biological activity?
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Industry: Consider applications in flavor and fragrance industries.
Mechanism of Action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Investigate signaling pathways influenced by its presence.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs These compounds share the thiazole-carboxamide backbone but replace the cycloheptathiazole group with a pyridinyl ring. For example, analogs synthesized via coupling with amines like benzylamine or cyclohexylamine (e.g., 3a–s in ) exhibit reduced steric bulk compared to the target compound.
b. 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives
highlights derivatives with phenyl substituents on the thiazole ring. Compounds such as 7b (IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells) demonstrate that aromatic substituents improve anticancer activity compared to aliphatic groups. However, the target compound’s cycloheptathiazole moiety introduces conformational rigidity, which may enhance target binding specificity .
c. Cyclohepta[b]thiophene-carboxamide analogs lists a structurally related compound, N-(5-methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide.
Biological Activity
4-Isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thiazole ring and a cycloheptathiazole moiety, which contribute to its biological activity. The presence of isopropyl and methyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Properties
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A notable study by Lesyk et al. demonstrated that thiazole derivatives could inhibit the growth of pathogenic bacteria and fungi through disruption of cellular processes .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain thiazole compounds can inhibit the production of pro-inflammatory cytokines. For example, a related compound displayed significant anti-inflammatory effects in experimental models of autoimmune diseases . This suggests that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies. A recent investigation highlighted the ability of thiazole-based compounds to induce apoptosis in cancer cells by modulating key signaling pathways . The compound's structural features may facilitate interactions with target proteins involved in cell cycle regulation and apoptosis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, leading to increased permeability and cell death.
- Cytokine Modulation : By inhibiting cytokine production, the compound may reduce inflammation and tissue damage in various disease models.
Case Studies
- In Vivo Studies : In a study involving murine models of arthritis, administration of a thiazole derivative resulted in reduced swelling and inflammation compared to controls .
- Cell Culture Experiments : In vitro assays demonstrated that treatment with this compound led to decreased viability of cancer cells through apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
